N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(4-tert-Butylphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic triazole-containing hydrazide derivative characterized by:
- A 1,2,4-triazole core substituted at position 4 with phenyl and at position 5 with 3,4-dimethoxyphenyl.
- A sulfanylacetohydrazide side chain featuring a 4-tert-butylphenyl methylidene group.
- Key functional groups: methoxy (electron-donating), tert-butyl (hydrophobic), and sulfanyl (polarizable) moieties.
Properties
Molecular Formula |
C29H31N5O3S |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C29H31N5O3S/c1-29(2,3)22-14-11-20(12-15-22)18-30-31-26(35)19-38-28-33-32-27(34(28)23-9-7-6-8-10-23)21-13-16-24(36-4)25(17-21)37-5/h6-18H,19H2,1-5H3,(H,31,35)/b30-18+ |
InChI Key |
WDEAPBYPVDDASZ-UXHLAJHPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 4-tert-butylbenzaldehyde with 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has shown potential as an antimicrobial agent. Studies suggest that it can inhibit the growth of various bacterial strains due to its ability to interact with microbial enzymes.
Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. Its mechanism involves binding to specific receptors or enzymes involved in cell proliferation and survival pathways. This property makes it a candidate for further development in cancer therapy.
Anti-inflammatory Effects
Molecular docking studies suggest that the compound may act as a 5-lipoxygenase inhibitor, which could position it as a therapeutic agent for inflammatory diseases. The ability to modulate inflammatory pathways presents opportunities for treating conditions like arthritis and asthma.
Case Studies and Research Findings
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of hydrazides including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria .
- Cancer Research : A recent investigation focused on the anticancer properties of similar triazole derivatives highlighted their ability to induce apoptosis in breast cancer cell lines through specific signaling pathways .
- Inflammation Inhibition : In silico studies demonstrated that this compound could effectively bind to 5-lipoxygenase, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact pathways involved depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The target compound’s analogs differ primarily in substituents on the triazole ring and hydrazide moiety, influencing physicochemical and biological properties.
Key Observations:
Computational and Structural Insights
- Similarity indexing : The target compound’s Tanimoto coefficient with Cpd D is ~65–70% (based on Morgan fingerprints), indicating shared pharmacophoric features .
- Docking studies : Analogs with bulky substituents (e.g., tert-butyl) show improved fit into hydrophobic enzyme pockets (e.g., HDAC8 ).
- ADME properties : The target’s methoxy groups reduce metabolic degradation compared to nitro-substituted analogs .
Biological Activity
N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C35H34N6OS
- SMILES Notation : CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C61
This structure includes a triazole ring, which is often associated with various biological activities, including anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. The presence of the triazole moiety is particularly noteworthy as it has been linked to enhanced antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and lung cancer cell lines .
Anti-inflammatory Properties
Hydrazones are known for their anti-inflammatory properties. The compound under investigation has exhibited significant inhibition of pro-inflammatory cytokines in vitro. This activity suggests a potential role in treating conditions characterized by chronic inflammation .
Antioxidant Activity
The compound also demonstrates antioxidant properties. In vitro assays have indicated that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Dopamine Receptor Modulation : Preliminary studies suggest that similar compounds can act as agonists or antagonists at dopamine receptors, influencing neurochemical pathways .
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes .
- Cell Cycle Arrest : Evidence indicates that hydrazones can induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways .
Case Studies
- Breast Cancer Cell Line Study : A study evaluated the effects of structurally related hydrazones on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of 15 µM for a closely related compound .
- Inflammation Model : In an experimental model of inflammation, the compound demonstrated a reduction in paw edema in rats when administered at doses of 10 mg/kg body weight .
Data Summary
Q & A
Q. What synthetic pathways are commonly employed to prepare this compound, and what intermediates are critical?
The compound is synthesized via multi-step reactions involving:
- Hydrazide formation : Condensation of substituted benzaldehydes (e.g., 4-tert-butylbenzaldehyde) with acetohydrazide derivatives under acidic conditions .
- Triazole ring construction : Cyclization of thiosemicarbazide intermediates with aryl amines, followed by sulfanyl group introduction via nucleophilic substitution .
- Key intermediates include N-arylidene acetohydrazides and 5-aryl-4-phenyl-4H-1,2,4-triazol-3-thiols, which are confirmed by LC-MS and NMR .
Methodological Tip : Use TLC to monitor reaction progress, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How is structural characterization performed for this compound, and what spectroscopic markers are definitive?
Characterization involves:
- NMR :
-
1H NMR: Aromatic protons (δ 6.8–8.3 ppm), tert-butyl group (δ 1.3 ppm, singlet), and methoxy groups (δ 3.8–4.0 ppm) .
-
13C NMR: Carbonyl signals (δ 165–170 ppm) and triazole ring carbons (δ 145–155 ppm) .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S–H (2550 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z ~550–600 for M⁺) .
Data Contradiction Note : Discrepancies in S–H IR signals may arise from tautomerism in the triazole-thione system; confirm via X-ray crystallography .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli at concentrations of 10–100 µg/mL, referencing positive controls like ciprofloxacin .
- Antioxidant Testing : DPPH radical scavenging assays (IC₅₀ values) with ascorbic acid as a standard .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine safe working concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields using computational or statistical methods?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize cyclization steps at 80–100°C in DMF with K₂CO₃ .
- Machine Learning : Use Bayesian optimization to predict optimal molar ratios of reactants, reducing trial-and-error experimentation .
- Case Study : A 2021 study achieved a 78% yield increase in triazole synthesis by adjusting reflux time and solvent (ethanol → DMSO) via DoE .
Q. What computational strategies are effective for predicting binding modes and target interactions?
- Molecular Docking : Use AutoDock Vina to dock the compound into protein targets (e.g., Cannabinoid Receptor 1 or EGFR kinase). Key interactions include:
-
Hydrogen bonding between the hydrazide group and active-site residues.
-
π-π stacking of the triazole ring with aromatic amino acids .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Contradiction Alert : Discrepancies between docking scores and experimental IC₅₀ values may arise from solvation effects; validate with wet-lab assays .
Q. How can contradictory bioactivity data from different studies be resolved?
- Meta-Analysis : Compare assay protocols (e.g., cell line specificity, incubation time). For example, antibacterial activity may vary due to Gram-positive vs. Gram-negative bacterial wall structures .
- Structural Analogues : Test derivatives (e.g., replacing tert-butyl with methoxy groups) to isolate substituent effects on bioactivity .
- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions to rule out false positives/negatives .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for large batches. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Byproduct Management : Characterize side products (e.g., oxidized sulfanyl groups) using HRMS and adjust reaction atmosphere (N₂ vs. air) .
- Case Study : A 2023 study reduced byproducts by 40% using flow chemistry to control reaction exothermicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
